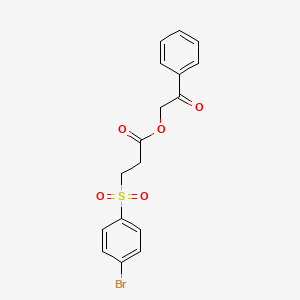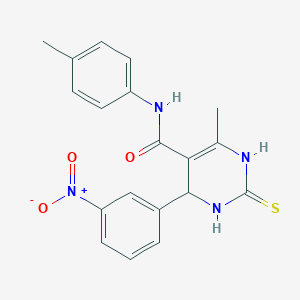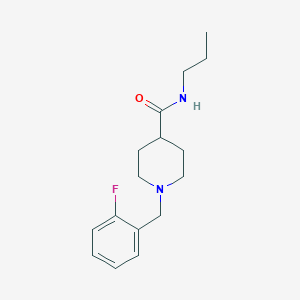![molecular formula C14H13N5 B5041386 4-[1-(3-Methylphenyl)pyrazol-4-yl]pyrimidin-2-amine](/img/structure/B5041386.png)
4-[1-(3-Methylphenyl)pyrazol-4-yl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(3-Methylphenyl)pyrazol-4-yl]pyrimidin-2-amine is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties. The structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-Methylphenyl)pyrazol-4-yl]pyrimidin-2-amine typically involves the Buchwald–Hartwig amination reaction. This reaction uses chlorides with appropriate aminopyrazoles in the presence of palladium catalysts such as Pd2(dba)3, xantphos, and cesium carbonate (Cs2CO3). The reaction yields the desired compound in varying yields, typically ranging from 13% to 28% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Buchwald–Hartwig amination reaction. This would require optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(3-Methylphenyl)pyrazol-4-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives. Substitution reactions can produce a variety of substituted pyrazole and pyrimidine derivatives.
Applications De Recherche Scientifique
4-[1-(3-Methylphenyl)pyrazol-4-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 4-[1-(3-Methylphenyl)pyrazol-4-yl]pyrimidin-2-amine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, this compound can interfere with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of CDK2, preventing its interaction with cyclin A or E and subsequent phosphorylation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: A derivative with potent CDK2 inhibitory activity.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A compound with energetic and heat-resistant properties.
Uniqueness
4-[1-(3-Methylphenyl)pyrazol-4-yl]pyrimidin-2-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as an anticancer agent.
Propriétés
IUPAC Name |
4-[1-(3-methylphenyl)pyrazol-4-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c1-10-3-2-4-12(7-10)19-9-11(8-17-19)13-5-6-16-14(15)18-13/h2-9H,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYNFRQEWMKFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C=N2)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)-4-piperidinecarboxamide](/img/structure/B5041308.png)


![N-mesityl-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5041338.png)
![N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5041343.png)

![N~1~-[4-(anilinosulfonyl)phenyl]-N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5041363.png)
![3-ethoxy-11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene](/img/structure/B5041375.png)
![2-(4-nitrophenyl)-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinazoline;hydrochloride](/img/structure/B5041377.png)
![2,2-dimethyl-5-[2-(morpholin-4-yl)-5-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5041391.png)
![2-Phenyl-5-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5041392.png)
![3,4,5-triethoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5041416.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide](/img/structure/B5041422.png)
![N-[3,5-bis(trifluoromethyl)phenyl]cyclobutanecarboxamide](/img/structure/B5041428.png)
